molecular formula C15H13BrN2O3 B13378794 3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide

3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide

Cat. No.: B13378794
M. Wt: 349.18 g/mol
InChI Key: CLHSUFOABNGYHU-RQZCQDPDSA-N
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Description

3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazide functional group. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,4-dihydroxyacetophenone. The reaction is carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N’-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydrazide functional groups.

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H13BrN2O3/c1-9(13-6-5-12(19)8-14(13)20)17-18-15(21)10-3-2-4-11(16)7-10/h2-8,19-20H,1H3,(H,18,21)/b17-9+

InChI Key

CLHSUFOABNGYHU-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=C(C=C(C=C2)O)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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